1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine
Description
Properties
IUPAC Name |
1-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-14(2)7-8-12-9(13-15-8)10(11)5-3-4-6-10/h3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGRNRVEULOOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=NO1)C2(CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The key step in synthesizing this compound is the formation of the 1,2,4-oxadiazole heterocycle. This is typically achieved by the cyclization reaction between a nitrile oxide intermediate and a hydrazine derivative or amidoxime precursor under controlled conditions.
- Reaction Type: Cyclization to form the five-membered oxadiazole ring.
- Typical Precursors: Nitrile oxides generated in situ from aldoximes or hydroximoyl chlorides; hydrazine derivatives or amidoximes as nucleophiles.
- Conditions: Mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base to facilitate cyclization.
- Catalysts: Sometimes acidic or basic catalysts are used to improve yield and selectivity.
This step establishes the core heterocyclic framework essential for the compound’s biological activity and chemical properties.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Precursors | Conditions | Catalysts/Notes | Outcome |
|---|---|---|---|---|---|
| 1 | Oxadiazole ring formation | Nitrile oxide + hydrazine derivative | Polar aprotic solvent, mild heat | Acid/base catalyst (optional) | Formation of 1,2,4-oxadiazole core |
| 2 | Cyclopentane ring introduction | Cyclopentanone or amino-cyclopentane | Organic solvent, moderate heat | Transition metal or acid/base catalyst | Attachment of cyclopentane amine moiety |
| 3 | Dimethylaminomethylation | Formaldehyde + dimethylamine or dimethylaminomethyl halide | Polar solvent, mild heat | Base such as triethylamine | Introduction of dimethylamino methyl group |
Research Findings and Optimization
- Yield Optimization: Reaction yields for the oxadiazole ring formation can be improved by controlling the stoichiometry of nitrile oxide and hydrazine derivatives, as well as by optimizing reaction temperature and solvent choice.
- Purity Considerations: The final dimethylaminomethylation step requires careful control of reaction time and temperature to avoid over-alkylation or side reactions.
- Scalability: Industrial synthesis may utilize batch or continuous flow reactors to scale up the process efficiently, with solvent recycling and catalyst recovery to minimize waste.
- Stability: The compound is stable under normal laboratory conditions, allowing for standard purification and storage procedures.
Additional Notes on Chemical Reactivity
- The oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack during substitution reactions.
- The dimethylamino group can participate in further functionalization through nucleophilic substitution.
- The cyclopentane amine moiety enhances the compound’s binding affinity in biological systems and can undergo oxidation or reduction under specific conditions.
Chemical Reactions Analysis
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Overview
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine, commonly referred to in its dihydrochloride form, is a compound that has garnered attention in various fields of scientific research. Its unique molecular structure and properties make it suitable for applications in medicinal chemistry, biochemistry, and materials science.
Medicinal Chemistry
This compound has been explored for its potential pharmacological applications. Research indicates that compounds containing the oxadiazole moiety often exhibit biological activity, including antimicrobial and anticancer properties. The dimethylamino group may enhance solubility and bioavailability, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that this compound could be further investigated as a lead compound in anticancer drug discovery .
Biochemical Research
The compound's ability to interact with biological macromolecules makes it useful in proteomics and metabolic studies. Its unique structure allows for the investigation of enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition Studies
Research conducted on enzyme inhibitors has shown that oxadiazole derivatives can effectively inhibit specific enzymes involved in metabolic pathways. This property can be exploited to understand metabolic disorders and develop therapeutic agents targeting these enzymes .
Materials Science
Due to its unique chemical structure, this compound can be utilized in the development of new materials with specific electronic or optical properties. The incorporation of oxadiazole units into polymer matrices has been shown to enhance the thermal stability and optical characteristics of the resulting materials.
Case Study: Polymer Composites
In a recent study on polymer composites containing oxadiazole derivatives, researchers found that these materials exhibited improved mechanical properties and thermal stability compared to traditional polymers. This suggests potential applications in electronics and packaging materials .
Mechanism of Action
The mechanism of action of 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, or electrostatic interactions, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
- Diethylamino vs.
- Trifluoromethyl-Substituted Analogs: 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride (CAS: N/A) replaces the dimethylaminomethyl group with a trifluoromethyl group. The electron-withdrawing CF₃ group enhances metabolic stability and may improve binding affinity in enzyme inhibition studies. Its molecular weight (257.64 g/mol) is lower than the parent compound, with applications noted as a "versatile small molecule scaffold" .
Cycloalkane Ring Modifications
- Cycloheptane vs. Cyclopentane: Expanding the cyclopentane ring to cycloheptane (e.g., 1-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride, CAS: 1171315-53-9) increases ring strain and conformational flexibility. This modification could influence target binding in biological systems, though specific activity data are unavailable .
Heteroatom and Aromatic Substituents
Tetrahydrofuran (Oxolan) Derivatives :
Compounds like 1-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride (CAS: 1423032-20-5) incorporate an oxygen-rich tetrahydrofuran moiety, likely improving aqueous solubility compared to the parent compound .Aromatic Substitutions :
- Phenyl Derivatives : 5-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine (CAS: N/A) and its 4-methylphenyl analog (CAS: 851116-16-0) introduce aromatic systems, enabling π-π stacking interactions in protein binding. These derivatives have higher molecular weights (~245–265 g/mol) and are used in lead optimization studies .
- Pyridinyl Derivatives : N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) replaces the cyclopentane with a pyridine ring, offering hydrogen-bonding capabilities for kinase inhibition .
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H20Cl2N4O
- Molecular Weight : 283.20 g/mol
- IUPAC Name : 1-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine; dihydrochloride
- Appearance : Powder at room temperature
Biological Activity
The biological activity of this compound is primarily linked to its structural features, particularly the oxadiazole moiety and the dimethylamino group. These components are known to influence various biological pathways.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, compounds with similar structures often interact with biological targets such as enzymes and receptors involved in signaling pathways.
In Vitro Studies
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant activity against various cancer cell lines. For instance:
- Antitumor Activity : Compounds with oxadiazole rings have shown promise in inhibiting tumor growth by interfering with angiogenesis and cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | K562 | 12.5 | |
| Oxadiazole Derivative B | MCF7 | 15.0 |
Case Studies
One notable case study involved the evaluation of oxadiazole derivatives in a preclinical model of cancer. The study reported that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective chemotherapeutic agents.
Safety and Toxicology
Safety assessments have indicated that while the compound may possess therapeutic potential, caution is warranted due to possible toxicity associated with high doses. Standard safety protocols should be followed when handling this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine, and what critical parameters govern yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors such as amidoximes with activated carbonyl derivatives. Key parameters include:
-
Temperature : Optimal range of 80–100°C to avoid side reactions .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole ring formation .
-
Catalysts : Use of triethylamine or DBU for deprotonation during cyclization .
-
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Amidoxime + cyclopentanone derivative, DMF, 90°C | 65–70 | 92–95% |
| Salt Formation | HCl in EtOH, 0°C | 85 | 98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (N,N-dimethyl group), δ 3.8–4.2 ppm (oxadiazole-CH₂-N) .
- ¹³C NMR : Oxadiazole carbons at 165–170 ppm, cyclopentyl carbons at 25–35 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak matching molecular weight (e.g., m/z 265.3 for free base) .
- IR : Stretching at 1550–1600 cm⁻¹ (C=N of oxadiazole) .
Q. What are the known biological activities of structurally related oxadiazole derivatives, and how might these inform research on this compound?
- Methodological Answer : Analogues with cyclopentyl or dimethylamino groups exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
- Anticancer Potential : IC₅₀ of 10–20 µM in breast cancer cell lines via kinase inhibition .
- Neuroactive Properties : Modulation of GABA receptors in rodent models .
- Experimental Design : Screen against target panels (e.g., NCI-60 cancer cells) and validate via enzyme-linked assays (e.g., kinase profiling) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for intermediates during synthesis?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic rotational isomerism in dimethylamino groups by cooling to –40°C .
- 2D-COSY/HMBC : Assign ambiguous proton environments (e.g., cyclopentyl vs. oxadiazole protons) .
- X-ray Crystallography : Confirm regiochemistry of oxadiazole substitution .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- pH Stability : Test degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via HPLC. Salt forms (e.g., dihydrochloride) enhance aqueous stability .
- Light/Temperature : Store lyophilized at –80°C, protected from light (UV-Vis monitoring of degradation) .
- Data Table :
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| PBS, 37°C | 7 | Oxadiazole ring-opened amide |
| SGF, 37°C | 2 | Demethylated derivative |
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Methodological Answer :
- Analog Synthesis : Modify cyclopentyl (e.g., cyclohexyl) or dimethylamino (e.g., pyrrolidino) groups .
- Computational Docking : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., EGFR, VEGFR2) .
- In Vitro Profiling : Compare IC₅₀ values across kinase panels to identify selectivity trends .
Q. What mechanistic approaches are used to elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates .
- CRISPR Knockout Models : Validate target dependency in CRISPR-edited cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use CLIA-certified labs for IC₅₀ determination; control for cell passage number and serum content .
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
